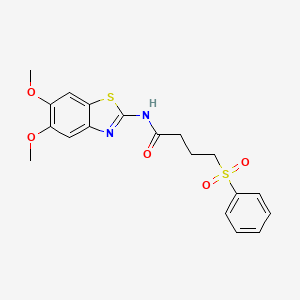
4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C19H20N2O5S2 and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Benzothiazoles
The benzothiazole moiety is a heterocyclic aromatic compound. Benzothiazoles and their derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. They interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .
Dimethoxy groups
The presence of methoxy groups can influence the lipophilicity of the compound, which can affect its absorption and distribution within the body .
生物活性
4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This compound's unique structure suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O4S, with a molecular weight of approximately 378.45 g/mol. The compound features a benzenesulfonyl group , a butanamide chain , and dimethoxy substituents on the benzothiazole ring, enhancing its solubility and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | TBD |
| Similar Benzothiazole Derivative | Antifungal | Candida albicans | 6.12 µM |
| Similar Benzothiazole Derivative | Antimycobacterial | Mycobacterium tuberculosis | TBD |
Antitumor Activity
Compounds within the benzothiazole class have demonstrated promising antitumor activity in vitro. Studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, compounds with dimethoxy substitutions exhibited higher antiproliferative effects compared to their non-substituted counterparts.
Case Study:
A study on benzothiazole derivatives indicated that those with specific substituents (like nitro or chloro groups) displayed enhanced activity against various cancer cell lines. The compounds were tested using both 2D and 3D culture systems to assess their effectiveness in a more physiologically relevant environment.
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can modulate their activity, leading to downstream effects such as:
- Inhibition of cell proliferation: By interfering with cell cycle progression.
- Induction of apoptosis: Triggering programmed cell death in malignant cells.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Understanding the SAR is crucial for optimizing its biological activity:
- Functional Group Variation: Modifying the sulfonamide or methoxy groups can significantly alter the compound's interaction with biological targets.
- Chain Length Adjustment: Variations in the butanamide chain length may influence solubility and cellular uptake.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-25-15-11-14-17(12-16(15)26-2)27-19(20-14)21-18(22)9-6-10-28(23,24)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCFGHZBTXUOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














